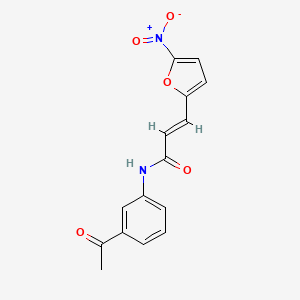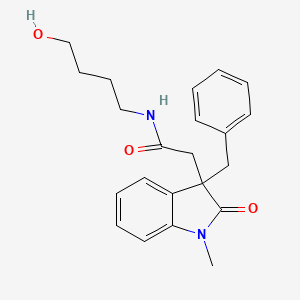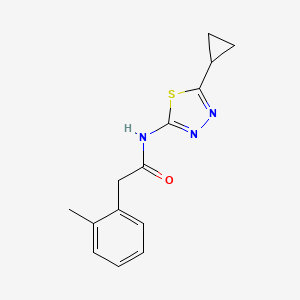![molecular formula C14H17ClN2O4 B5494069 {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as OPC-14523, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, leading to increased neurotransmitter release and modulation of downstream signaling pathways. Additionally, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, further increasing their availability in the synaptic cleft. The combined effects of this compound on neurotransmitter release and reuptake make it a promising candidate for the treatment of various mental disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, enhanced synaptic plasticity, and modulation of gene expression. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. These effects suggest that this compound may have therapeutic potential for the treatment of various mental disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in lab experiments include its well-characterized synthesis method, high purity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data in humans.
Direcciones Futuras
For the study of {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid include the investigation of its therapeutic potential in various mental disorders, the optimization of its synthesis method to increase yield and purity, and the development of more potent and selective analogs. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid involves the reaction of 4-chlorophenylpiperazine with ethyl 2-chloroacetate, followed by hydrolysis of the resulting ester to yield this compound. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, this compound has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood, motivation, and reward. In psychiatry, this compound has been studied for its potential to treat various mental disorders, such as depression, anxiety, and schizophrenia. In pharmacology, this compound has been investigated for its potential to modulate the activity of various receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.
Propiedades
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYNWWOZXEYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![5-{3-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5494011.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494037.png)



![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)